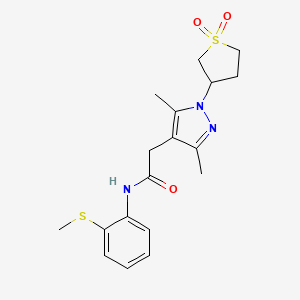![molecular formula C18H17N3OS2 B2477235 1-(苯并[d]噻唑-2-基)-N-(2-(甲硫基)苯基)氮杂环丁烷-3-甲酰胺 CAS No. 1286711-18-9](/img/structure/B2477235.png)
1-(苯并[d]噻唑-2-基)-N-(2-(甲硫基)苯基)氮杂环丁烷-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
科学研究应用
1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide has several applications in scientific research:
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Mode of Action
It has been observed that the compound exhibits certain photophysical properties due to the excited state intramolecular proton transfer (esipt) characteristic . This results in dual fluorescence emission in solution, but only a single emission in solid films .
Biochemical Pathways
The ESIPT characteristic suggests that it may interact with pathways involving proton transfer
Result of Action
It has been noted that the compound exhibits significant blue-shifted and enhanced emission compared to its ligand due to restricted conformational changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s ESIPT characteristic and resulting emission properties are influenced by the solvent environment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The azetidine ring is then introduced via a nucleophilic substitution reaction, often using azetidine-3-carboxylic acid or its derivatives. The final step involves coupling the benzo[d]thiazole and azetidine intermediates through amide bond formation, typically using coupling reagents like carbodiimides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzo[d]thiazole ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Functionalized aromatic compounds.
相似化合物的比较
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Another benzo[d]thiazole derivative with different functional groups.
benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties.
benzo[d]thiazoleacetonitrile: Used in various organic synthesis applications.
Uniqueness
1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide stands out due to its combination of a benzo[d]thiazole core with an azetidine ring and a carboxamide group, which imparts unique chemical and biological properties.
属性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-23-15-8-4-2-6-13(15)19-17(22)12-10-21(11-12)18-20-14-7-3-5-9-16(14)24-18/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUVOVOSJCAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,8-dimethyl-1-[(3-methylphenyl)methyl]-1,2-dihydroquinolin-2-one](/img/structure/B2477154.png)

![1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2477157.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2477158.png)

![1-(3,4-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2477160.png)



![2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2477168.png)
![6-(2-bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2477169.png)

![5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2477173.png)
![2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2477174.png)
